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Executive Summary
Hexadecyltriphenylphosphonium bromide (HTPB), identified by CAS number 14866-43-4, is

a quaternary phosphonium salt characterized by a lipophilic hexadecyl chain and a

triphenylphosphonium cation. This structure facilitates its accumulation within mitochondria,

driven by the significant negative mitochondrial membrane potential. While classically used as

a phase-transfer catalyst and surfactant, emerging research highlights its potential as a

cytotoxic agent against various cancer cell lines. This technical guide provides a

comprehensive overview of the chemical properties, synthesis, biological activity, and potential

mechanisms of action of HTPB, with a focus on its implications for cancer research and drug

development. Detailed experimental protocols are provided to facilitate further investigation into

its therapeutic potential.

Chemical and Physical Properties
Hexadecyltriphenylphosphonium bromide is a white to off-white solid. Its chemical and

physical properties are summarized in the table below.
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Property Value Reference(s)

CAS Number 14866-43-4 [1]

IUPAC Name
hexadecyl(triphenyl)phosphani

um bromide
[1]

Molecular Formula C₃₄H₄₈BrP [1]

Molecular Weight 567.62 g/mol [1]

Melting Point 99-101 °C [2]

Solubility
Soluble in ethanol, slightly

soluble in water.

Appearance White to off-white solid/powder. [3]

InChI Key
UXMZNEHSMYESLH-

UHFFFAOYSA-M
[3]

SMILES

CCCCCCCCCCCCCCCC--

INVALID-LINK--

(C2=CC=CC=C2)C3=CC=CC=

C3.[Br-]

[3]

Synthesis and Characterization
Synthesis
Hexadecyltriphenylphosphonium bromide is typically synthesized via the quaternization of

triphenylphosphine with 1-bromohexadecane. The reaction involves the nucleophilic attack of

the phosphorus atom of triphenylphosphine on the electrophilic carbon of 1-bromohexadecane,

leading to the formation of the phosphonium salt.

Reaction Scheme:

(C₆H₅)₃P + CH₃(CH₂)₁₄CH₂Br → [CH₃(CH₂)₁₅P(C₆H₅)₃]⁺Br⁻

A general laboratory-scale synthesis procedure is as follows:
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Dissolve triphenylphosphine in a suitable solvent such as toluene or acetonitrile.

Add an equimolar amount of 1-bromohexadecane to the solution.

Reflux the reaction mixture for several hours to days, monitoring the reaction progress by

thin-layer chromatography (TLC).

Upon completion, the product often precipitates out of the solution upon cooling.

The crude product can be collected by filtration and purified by recrystallization from a

suitable solvent system, such as ethanol/ether.

Analytical Characterization
The identity and purity of synthesized HTPB can be confirmed using standard analytical

techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are

used to confirm the chemical structure by identifying the characteristic peaks of the

hexadecyl chain and the phenyl groups attached to the phosphorus atom. ³¹P NMR will show

a characteristic singlet for the phosphonium cation.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to

determine the mass-to-charge ratio of the hexadecyltriphenylphosphonium cation

(C₃₄H₄₈P⁺), confirming its molecular weight.

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic absorption bands

of the aromatic C-H and C=C bonds of the phenyl groups and the aliphatic C-H bonds of the

hexadecyl chain.

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and other

elements, which should correspond to the molecular formula.

Biological Activity and Mechanism of Action
The biological activity of HTPB and related alkyltriphenylphosphonium salts is primarily

attributed to their ability to target and accumulate within mitochondria. The large negative
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mitochondrial membrane potential (ΔΨm), which is typically -150 to -180 mV in healthy cells

and often more negative in cancer cells, drives the uptake of these lipophilic cations.

Mitochondrial Targeting and Disruption
The accumulation of HTPB within the mitochondrial matrix can lead to the disruption of

mitochondrial function through several mechanisms:

Decreased Mitochondrial Membrane Potential (ΔΨm): The influx of the positively charged

HTPB molecules can lead to a depolarization of the mitochondrial membrane. This disruption

of the electrochemical gradient impairs the primary function of mitochondria, which is ATP

synthesis via oxidative phosphorylation.

Inhibition of Respiratory Chain Complexes: Alkyltriphenylphosphonium derivatives have been

shown to inhibit the activity of mitochondrial respiratory chain complexes, particularly

Complex I. This inhibition disrupts the electron transport chain, leading to decreased ATP

production and an increase in the generation of reactive oxygen species (ROS).[4][5][6]

Disruption of Inner Mitochondrial Membrane Protein Complexes: Studies on similar alkyl-

TPP derivatives have shown that they can cause a reversible disruption of protein complexes

located in the inner mitochondrial membrane.

Cytotoxicity and Anticancer Potential
The mitochondrial disruption caused by HTPB and similar compounds leads to significant

cytotoxicity, particularly in cancer cells which are often more reliant on mitochondrial

metabolism and have a higher mitochondrial membrane potential.

A structurally similar compound, tri-n-butyl-n-hexadecylphosphonium bromide, has

demonstrated potent cytotoxic activity against HeLa cancer cells, with an IC₅₀ value

significantly lower than that of the conventional chemotherapy drug cisplatin.[7] However, it is

important to note that the cytotoxic mechanism may vary between cell lines, as one study

indicated that the observed toxicity was not associated with the induction of apoptosis in the

tested cell line. Further research is needed to determine the specific IC₅₀ values of HTPB

across a range of cancer cell lines.

Induction of Apoptosis
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The disruption of mitochondrial integrity is a key event in the intrinsic pathway of apoptosis. The

potential signaling pathway for HTPB-induced apoptosis is outlined below:

Hexadecyltriphenylphosphonium
Bromide (HTPB)

Mitochondria

Accumulation

Loss of Mitochondrial
Membrane Potential (ΔΨm)

Increased Reactive
Oxygen Species (ROS)

Cytochrome c Release

Bcl-2 Family Proteins
(e.g., Bax, Bak)

Caspase-9 Activation

Caspase-3 Activation

Apoptosis
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Click to download full resolution via product page

Caption: Proposed signaling pathway for HTPB-induced apoptosis.

Pathway Description:

Mitochondrial Accumulation: HTPB enters the cell and accumulates in the mitochondria.

Mitochondrial Dysfunction: This leads to a loss of mitochondrial membrane potential and an

increase in ROS production.

Cytochrome c Release: Mitochondrial dysfunction, potentially modulated by the pro-apoptotic

Bcl-2 family proteins (like Bax and Bak), triggers the release of cytochrome c from the

intermembrane space into the cytosol.[8][9][10][11][12]

Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the activation of

caspase-9, an initiator caspase.[13][14][15][16][17] Caspase-9 then activates executioner

caspases, such as caspase-3.

Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the

characteristic morphological and biochemical changes of apoptosis.

Potential Uses in Research and Drug Development
The unique properties of HTPB make it a valuable tool in several areas of research and

development:

Cancer Research: As a mitochondria-targeting cytotoxic agent, HTPB can be used to study

the role of mitochondrial dysfunction in cancer cell death and to explore new therapeutic

strategies.

Drug Delivery: The triphenylphosphonium cation can be used as a carrier to deliver other

therapeutic molecules specifically to the mitochondria of cancer cells, potentially increasing

their efficacy and reducing off-target effects.

Mitochondrial Research: HTPB can be used as a tool to induce and study mitochondrial

dysfunction in various cellular models.
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Phase-Transfer Catalysis: In synthetic organic chemistry, HTPB continues to be used as a

phase-transfer catalyst to facilitate reactions between reactants in different phases.

Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activity of

Hexadecyltriphenylphosphonium bromide.

Cytotoxicity Assessment using MTT Assay
This protocol is a general guideline and should be optimized for the specific cell line being

used.
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Caption: Experimental workflow for the MTT cytotoxicity assay.
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Materials:

Cancer cell line of interest

Complete cell culture medium

96-well flat-bottom plates

Hexadecyltriphenylphosphonium bromide (HTPB)

Dimethyl sulfoxide (DMSO) for stock solution

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in

100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere

to allow for cell attachment.

Compound Treatment: Prepare a stock solution of HTPB in DMSO. On the following day,

prepare serial dilutions of HTPB in complete medium. Remove the old medium from the

wells and add 100 µL of the HTPB dilutions. Include a vehicle control (medium with the same

concentration of DMSO used for the highest HTPB concentration) and a no-treatment

control.

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and

incubate for 2-4 hours at 37°C until a purple precipitate is visible.

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by

pipetting to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

untreated control. Plot the cell viability against the HTPB concentration to determine the IC₅₀

value.[18][19][20][21]

Apoptosis Assessment using Annexin V/Propidium
Iodide Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and

necrotic cells.
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Treat cells with HTPB

Harvest cells (including supernatant)

Wash with PBS

Resuspend in Annexin V binding buffer

Add Annexin V-FITC and
Propidium Iodide (PI)

Incubate in the dark

Analyze by flow cytometry
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Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Materials:

Cells treated with HTPB as described in the cytotoxicity assay.

Phosphate-buffered saline (PBS)
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)

Flow cytometer

Procedure:

Cell Treatment: Treat cells with HTPB at the desired concentrations and for the appropriate

time to induce apoptosis (e.g., IC₅₀ concentration for 24 hours).

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize

and combine with the supernatant.

Washing: Wash the cells twice with cold PBS by centrifugation.

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and

Propidium Iodide to the cell suspension according to the manufacturer's protocol.

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[22][23][24]

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Necrotic cells: Annexin V-negative and PI-positive.

Measurement of Mitochondrial Membrane Potential
(ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess

changes in ΔΨm.
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Seed cells on glass-bottom dishes

Treat cells with HTPB

Incubate with TMRE

Wash with PBS

Image using fluorescence microscopy
or analyze by flow cytometry

Click to download full resolution via product page

Caption: Experimental workflow for measuring mitochondrial membrane potential.

Materials:

Cells seeded on glass-bottom dishes or in a 96-well plate.

HTPB

Tetramethylrhodamine, Ethyl Ester (TMRE)

Complete cell culture medium

PBS

Fluorescence microscope or flow cytometer

Procedure:
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Cell Seeding and Treatment: Seed cells on a suitable imaging plate (e.g., glass-bottom dish)

and treat with HTPB at various concentrations for the desired duration.

TMRE Staining: Add TMRE to the culture medium at a final concentration of 50-100 nM and

incubate for 15-30 minutes at 37°C.

Washing: Gently wash the cells with warm PBS to remove excess dye.

Imaging/Analysis: Immediately analyze the cells using a fluorescence microscope or a flow

cytometer. A decrease in TMRE fluorescence intensity indicates a depolarization of the

mitochondrial membrane.[25][26][27][28][29]

Safety and Handling
Hexadecyltriphenylphosphonium bromide is an irritant. Handle with appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation

of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of

water. Consult the Safety Data Sheet (SDS) for complete safety information.

Conclusion
Hexadecyltriphenylphosphonium bromide is a mitochondria-targeting compound with

demonstrated cytotoxic potential, making it a compound of interest for cancer research and

drug development. Its ability to disrupt mitochondrial function and potentially induce apoptosis

in cancer cells warrants further investigation. The experimental protocols provided in this guide

offer a framework for researchers to explore the therapeutic utility of this and similar lipophilic

cations. Future studies should focus on determining its specific molecular targets within the

mitochondria, elucidating the precise signaling pathways it modulates, and evaluating its

efficacy and safety in preclinical in vivo models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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